N5-Benzyl-1H-1,2,4-triazole-3,5-diamine

Descripción general

Descripción

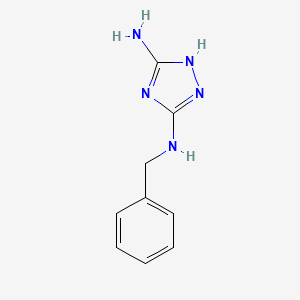

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 5th position of the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 1,2,4-triazole-3,5-diamine with benzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino groups at positions 3 and 5 are primary sites for nucleophilic substitution. For example:

-

Acylation : Reaction with acyl chlorides or anhydrides forms amides. In analogous triazoles, acylation under microwave irradiation (120°C, 10 min) yields derivatives with >85% efficiency .

-

Alkylation : Treatment with alkyl halides introduces alkyl groups. For instance, benzyl bromide reacts with the amino group to form N-alkylated derivatives .

Example Reaction Table

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | Microwave, 120°C | 3-Acetylamino-5-benzylamino | 88 | |

| Benzyl bromide | K2CO3, DMF, 80°C | N5,N3-Dibenzyl derivative | 75 |

Cyclization and Heterocycle Formation

The triazole core participates in cyclocondensation reactions:

-

Triazolotriazine Synthesis : Reaction with cyanoguanidine under reflux (EtOH, 8 h) forms fused triazolo[1,5-a] triazines .

-

Microwave-Assisted Cyclization : Interaction with benzimidazole precursors under microwave irradiation (80°C, 2 min) generates hybrid benzimidazole-triazole systems .

Key Observation : Cyclization rates improve significantly under microwave conditions, reducing reaction times from hours to minutes .

Coordination Chemistry

The amino groups act as ligands for metal coordination:

-

Copper Complexation : Forms stable complexes with Cu(II) ions, as demonstrated by UV-Vis and cyclic voltammetry . These complexes exhibit corrosion inhibition properties on copper surfaces .

-

Palladium-Catalyzed Coupling : The triazole nitrogen participates in Buchwald–Hartwig amination with aryl bromides (Pd/NHC catalyst, 110°C), yielding biaryl derivatives .

Reaction Mechanism :

-

Oxidative addition of aryl bromide to Pd(0).

-

Coordination of triazole nitrogen to Pd(II).

Tautomerism and Prototropic Shifts

Annular tautomerism is observed in related 1,2,4-triazoles:

-

NMR Evidence : In DMSO-d6, tautomeric equilibria between 1H- and 4H- forms are detected, with chemical shifts at δ 11.74 ppm (NH) and δ 7.95 ppm (NH2) .

-

X-ray Crystallography : Confirms trigonal-pyramidal geometry at N5, with bond lengths (N5–C5: 1.352 Å) indicating conjugation with the triazole π-system .

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine and its analogues have been investigated for their potential as cyclin-dependent kinase (CDK) inhibitors. A study demonstrated that a series of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues exhibited potent inhibitory activity against CDK1 and CDK2. These compounds showed significant in vitro efficacy in inhibiting cellular proliferation across various human tumor cells, with one representative compound demonstrating efficacy in an A375 melanoma xenograft model in nude mice .

Antiviral Properties

Research has indicated that derivatives of triazole compounds can serve as antiviral agents. For instance, certain triazole derivatives have been shown to inhibit the Hepatitis C virus (HCV), which is a major global health concern. The antiviral activity of these compounds can be attributed to their ability to interfere with viral replication mechanisms .

Antibacterial and Antifungal Activity

The 1,2,4-triazole scaffold is recognized for its broad-spectrum antibacterial and antifungal properties. Studies have reported that triazole derivatives exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance antibacterial effectiveness.

Material Science Applications

Corrosion Inhibition

this compound has been explored as a corrosion inhibitor in metal protection applications. The compound's ability to form protective films on metal surfaces has been studied, showing promising results in mitigating corrosion processes in aggressive environments .

Energetic Materials

The nitrogen-rich nature of triazole compounds makes them suitable candidates for use in energetic materials. Research indicates that derivatives of triazole can be synthesized into high-energy salts with desirable properties such as high thermal stability and low sensitivity to impact. This makes them potential candidates for applications in explosives and propellants .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Triazole Derivatives as CDK Inhibitors

A comprehensive study synthesized a series of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues which were tested for CDK inhibition. The results indicated that these compounds not only inhibited CDK activity but also demonstrated significant anti-proliferative effects on cancer cell lines. Notably, compound 3b showed promising results in vivo, highlighting its potential as a therapeutic agent against melanoma .

Case Study 2: Antiviral Activity Against HCV

In another study focusing on the antiviral properties of triazoles, several derivatives were evaluated for their efficacy against HCV. The findings revealed that specific modifications to the triazole ring enhanced antiviral activity significantly compared to standard treatments .

Mecanismo De Acción

The mechanism of action of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and DNA. As a DNA synthesis inhibitor, it binds to the active sites of enzymes involved in DNA replication, thereby preventing the synthesis of new DNA strands . This action is particularly useful in cancer treatment, where the inhibition of DNA synthesis can lead to the death of rapidly dividing tumor cells.

Comparación Con Compuestos Similares

Similar Compounds

1H-1,2,4-Triazole-3,5-diamine: Lacks the benzyl group, making it less hydrophobic and potentially less effective in crossing cell membranes.

N5-Isopentyl-1H-1,2,4-triazole-3,5-diamine: Contains an isopentyl group instead of a benzyl group, which may alter its reactivity and biological activity.

Uniqueness

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes. This structural feature may contribute to its higher potency and specificity in biological applications compared to its analogs.

Actividad Biológica

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a triazole ring substituted with a benzyl group at the N5 position and amino groups at the 3 and 5 positions. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis pathway may include the formation of the triazole ring through cyclization reactions followed by selective substitutions to introduce the benzyl and amino groups.

Pharmacological Activities

The biological activities of this compound have been investigated across various studies, highlighting its potential as a therapeutic agent. Below are some key areas of biological activity:

1. Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. A study showed that derivatives of 1,2,4-triazoles demonstrated varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria .

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

2. Antiviral Activity

This compound has also shown potential as an antiviral agent. Studies indicate that triazole derivatives can inhibit viral replication mechanisms. For instance, certain derivatives have been tested for their ability to inhibit HIV reverse transcriptase with promising results .

3. Anti-inflammatory Activity

The compound has exhibited anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Triazoles can modulate cyclooxygenase (COX) activity, which is crucial in the inflammatory response .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes such as COX and lipoxygenase (LOX), which play significant roles in inflammation and pain pathways.

- Receptor Interaction: It may interact with specific receptors involved in cellular signaling pathways that regulate immune responses and cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of N5-benzyl derivatives against resistant strains of bacteria. The results demonstrated that these compounds could effectively inhibit bacterial growth at low concentrations.

Case Study 2: Antiviral Potential

In another study focusing on antiviral activity against HIV, compounds based on the triazole scaffold were synthesized and tested for their ability to inhibit reverse transcriptase. Results indicated that some derivatives had lower cytotoxicity compared to standard antiviral drugs while maintaining effective inhibitory action.

Propiedades

IUPAC Name |

3-N-benzyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKMUWKEILTMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.